Dehydroleucodine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-Leukemic Activity

Scientific Field: Oncology

Summary of Application: Dehydroleucodine has been found to have anti-leukemic activity.

Methods of Application: The structures of these compounds were established using spectroscopic methods and single-crystal X-ray diffraction.

Results: The proline adduct was found to be the most active compound. It was also found to be about 270 times more water soluble than dehydroleucodine.

Effect on Intestinal Transit

Scientific Field: Gastroenterology

Summary of Application: Dehydroleucodine has been found to have an inhibitory effect on intestinal transit.

Methods of Application: The activity of dehydroleucodine was studied in mice small intestinal transit.

Results: The results suggested that dehydroleucodine produced an inhibitory effect on intestinal transit.

Triggering Senescence and Apoptosis

Scientific Field: Cell Biology

Summary of Application: Dehydroleucodine has been found to trigger senescence and apoptosis in association with the accumulation of DNA damage markers.

Mast Cell Stabilizer

Scientific Field: Immunology

Summary of Application: Dehydroleucodine is a mast cell stabilizer that inhibits mast cell degranulation induced by compound 48/80.

Gastric Ulcer Inhibition

Summary of Application: Dehydroleucodine has been found to have gastric ulcer inhibition properties.

Anti-Adipogenic Effect

Scientific Field: Endocrinology

Anti-Migraine Effect

Scientific Field: Neurology

Summary of Application: Dehydroleucodine has been found to have anti-migraine effects.

Anti-Bacterial Properties

Scientific Field: Microbiology

Summary of Application: Dehydroleucodine effectively neutralizes several bacterial species, including Bacillus cereus, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Helicobacter pylori, methicillin-resistant Staphylococcus aureus (MRSA), and S.

Anti-Parasitic Properties

Scientific Field: Parasitology

Summary of Application: Dehydroleucodine possesses anti-parasitic properties against Trypanosoma cruzi, responsible for Chagas disease.

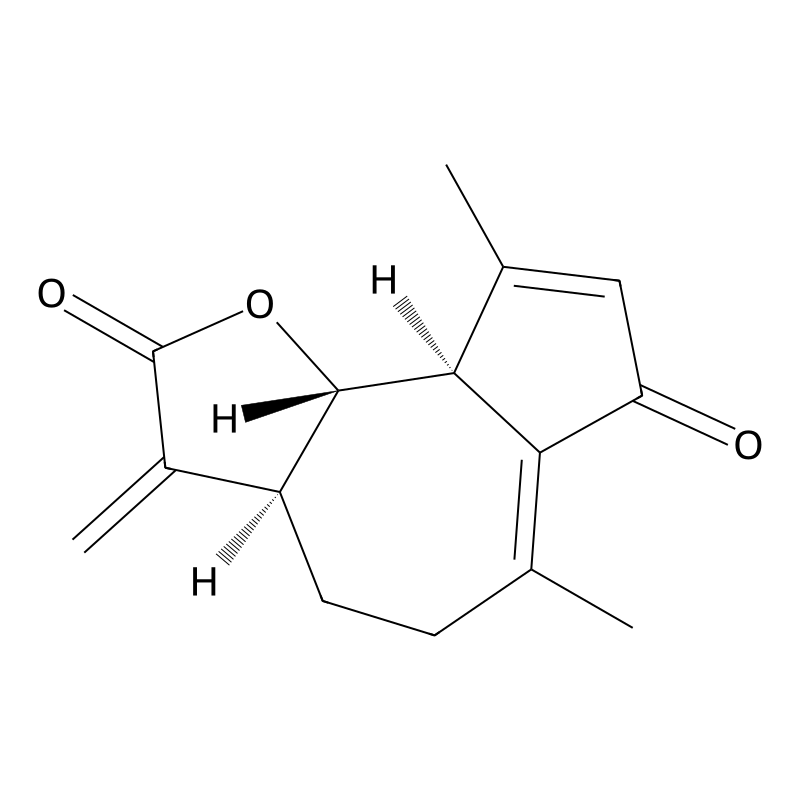

Dehydroleucodine is a bioactive compound classified as a sesquiterpene lactone, primarily isolated from the plant Gynoxys verrucosa. It is characterized by a unique chemical structure that contributes to its diverse biological activities. Sesquiterpene lactones, including dehydroleucodine, are known for their potential therapeutic effects, particularly in oncology and inflammatory diseases. The compound exhibits a complex arrangement of carbon, hydrogen, and oxygen atoms that facilitates its interaction with biological systems, making it a subject of extensive research in pharmacology and medicinal chemistry .

The biological activities of dehydroleucodine are extensive:

- Anticancer Properties: Dehydroleucodine has demonstrated significant cytotoxic effects against various cancer cell lines, including acute myeloid leukemia. It induces cell cycle arrest and apoptosis through mechanisms involving p53/p73 regulation .

- Anti-inflammatory Effects: Studies indicate that dehydroleucodine can modulate inflammatory responses, potentially through the upregulation of glycoprotein synthesis and other protective mechanisms in models of colitis .

- Antiparasitic Activity: Recent research has highlighted its pro-oxidant mechanism against Trypanosoma cruzi, the causative agent of Chagas disease, suggesting its potential as a therapeutic agent against this parasite .

Dehydroleucodine can be synthesized through various methods:

- Extraction from Natural Sources: The primary method involves extracting the compound from Gynoxys verrucosa using organic solvents.

- Chemical Synthesis: Various synthetic pathways have been developed to create dehydroleucodine and its derivatives. A notable method includes reacting dehydroleucodine with different amines to form amino adducts. These reactions typically occur at room temperature and yield products with varying degrees of solubility and biological activity .

The applications of dehydroleucodine span several fields:

- Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, dehydroleucodine is being explored for use in cancer therapies and treatments for chronic inflammatory conditions.

- Agriculture: Its natural origin and bioactivity suggest potential applications as a biopesticide or plant growth regulator.

- Nutraceuticals: Given its health benefits, dehydroleucodine may be included in dietary supplements aimed at enhancing immune function or reducing inflammation.

Research on the interactions of dehydroleucodine with other biomolecules has revealed important insights:

- Molecular Dynamics Simulations: These studies have shown that dehydroleucodine interacts with glutathione and trypanothione but does not form stable complexes under certain conditions. This suggests that its biological effects may arise from indirect interactions rather than direct binding .

- Enzymatic Activity: Dehydroleucodine has been shown to influence enzymatic processes in cells, contributing to its antiproliferative effects by altering metabolic pathways involved in cell growth and survival .

Dehydroleucodine shares structural and functional similarities with several other sesquiterpene lactones. Below are some comparable compounds along with their unique features:

| Compound Name | Source Plant | Unique Features |

|---|---|---|

| Artemisinin | Artemisia annua | Known for its potent antimalarial activity |

| Costunolide | Saussurea costus | Exhibits anti-inflammatory properties |

| Lactucin | Lactuca sativa | Demonstrates neuroprotective effects |

| Ecliptasaponin | Eclipta prostrata | Noted for hepatoprotective activities |

Dehydroleucodine is unique due to its specific cytotoxicity against leukemia cells and its pro-oxidant mechanism against parasites like Trypanosoma cruzi, distinguishing it from other sesquiterpene lactones that may not exhibit such a broad spectrum of bioactivity .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Zapata-Martínez J, Sánchez-Toranzo G, Chaín F, Catalán CA, Bühler MI. Effect of guaianolides in the meiosis reinitiation of amphibian oocytes. Zygote. 2017 Feb;25(1):10-16. doi: 10.1017/S0967199416000265. Epub 2016 Nov 3. PubMed PMID: 27806737.

3: Ratovitski EA. Dehydroleucodine induces a TP73-dependent transcriptional regulation of multiple cell death target genes in human glioblastoma cells. Anticancer Agents Med Chem. 2016 Sep 23. [Epub ahead of print] PubMed PMID: 27671304.

4: Ordóñez PE, Sharma KK, Bystrom LM, Alas MA, Enriquez RG, Malagón O, Jones DE, Guzman ML, Compadre CM. Dehydroleucodine, a Sesquiterpene Lactone from Gynoxys verrucosa, Demonstrates Cytotoxic Activity against Human Leukemia Cells. J Nat Prod. 2016 Apr 22;79(4):691-6. doi: 10.1021/acs.jnatprod.5b00383. Epub 2016 Apr 8. PubMed PMID: 27057812.

5: Costantino VV, Lobos-Gonzalez L, Ibañez J, Fernandez D, Cuello-Carrión FD, Valenzuela MA, Barbieri MA, Semino SN, Jahn GA, Quest AF, Lopez LA. Dehydroleucodine inhibits tumor growth in a preclinical melanoma model by inducing cell cycle arrest, senescence and apoptosis. Cancer Lett. 2016 Mar 1;372(1):10-23. doi: 10.1016/j.canlet.2015.12.004. Epub 2015 Dec 21. PubMed PMID: 26718258.

6: Mustafi S, Veisaga ML, López LA, Barbieri MA. A Novel Insight into Dehydroleucodine Mediated Attenuation of Pseudomonas aeruginosa Virulence Mechanism. Biomed Res Int. 2015;2015:216097. doi: 10.1155/2015/216097. Epub 2015 Nov 16. PubMed PMID: 26640783; PubMed Central PMCID: PMC4658400.

7: Zapata-Martínez J, Medina MF, Gramajo-Bühler MC, Sánchez-Toranzo G. Participation of PLA2 and PLC in DhL-induced activation of Rhinella arenarum oocytes. Zygote. 2016 Aug;24(4):495-501. doi: 10.1017/S096719941500043X. Epub 2015 Sep 9. PubMed PMID: 26350822.

8: Bailon-Moscoso N, González-Arévalo G, Velásquez-Rojas G, Malagon O, Vidari G, Zentella-Dehesa A, Ratovitski EA, Ostrosky-Wegman P. Phytometabolite Dehydroleucodine Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Human Astrocytoma Cells through p73/p53 Regulation. PLoS One. 2015 Aug 26;10(8):e0136527. doi: 10.1371/journal.pone.0136527. eCollection 2015. Erratum in: PLoS One. 2017 Mar 9;12 (3):e0173648. PubMed PMID: 26309132; PubMed Central PMCID: PMC4550445.

9: Medina MF, Bühler MI, Sánchez-Toranzo G. Chemical activation in Rhinella arenarum oocytes: effect of dehydroleucodine (DhL) and its hydrogenated derivative (2H-DhL). Zygote. 2015 Dec;23(6):924-32. doi: 10.1017/S0967199414000641. Epub 2014 Nov 26. PubMed PMID: 25424172.

10: Jimenez V, Kemmerling U, Paredes R, Maya JD, Sosa MA, Galanti N. Natural sesquiterpene lactones induce programmed cell death in Trypanosoma cruzi: a new therapeutic target? Phytomedicine. 2014 Sep 25;21(11):1411-8. doi: 10.1016/j.phymed.2014.06.005. Epub 2014 Jul 8. PubMed PMID: 25022207.

11: Barrera P, Sülsen VP, Lozano E, Rivera M, Beer MF, Tonn C, Martino VS, Sosa MA. Natural Sesquiterpene Lactones Induce Oxidative Stress in Leishmania mexicana. Evid Based Complement Alternat Med. 2013;2013:163404. doi: 10.1155/2013/163404. Epub 2013 Jun 4. PubMed PMID: 23861697; PubMed Central PMCID: PMC3687511.

12: Costantino VV, Mansilla SF, Speroni J, Amaya C, Cuello-Carrión D, Ciocca DR, Priestap HA, Barbieri MA, Gottifredi V, Lopez LA. The sesquiterpene lactone dehydroleucodine triggers senescence and apoptosis in association with accumulation of DNA damage markers. PLoS One. 2013;8(1):e53168. doi: 10.1371/journal.pone.0053168. Epub 2013 Jan 14. PubMed PMID: 23341930; PubMed Central PMCID: PMC3544853.

13: Lozano E, Barrera P, Salinas R, Vega I, Nieto M, Tonn C, Kemmerling U, Mortara RA, Sosa MA. Sesquiterpene lactones and the diterpene 5-epi-icetexone affect the intracellular and extracellular stages of Trypanosoma cruzi. Parasitol Int. 2012 Dec;61(4):628-33. doi: 10.1016/j.parint.2012.06.005. Epub 2012 Jun 23. PubMed PMID: 22735296.

14: Bevacqua RJ, Pereyra-Bonnet F, Olivera R, Hiriart MI, Sipowicz P, Fernandez-Martín R, Radrizzani M, Salamone DF. Production of IVF transgene-expressing bovine embryos using a novel strategy based on cell cycle inhibitors. Theriogenology. 2012 Jul 1;78(1):57-68. doi: 10.1016/j.theriogenology.2012.01.020. Epub 2012 Apr 10. PubMed PMID: 22494679.

15: Vera ME, Persia FA, Mariani ML, Rudolph MI, Fogal TH, Ceñal JP, Favier LS, Tonn CE, Penissi AB. Activation of human leukemic mast cell line LAD2 is modulated by dehydroleucodine and xanthatin. Leuk Lymphoma. 2012 Sep;53(9):1795-803. doi: 10.3109/10428194.2012.662644. Epub 2012 May 29. PubMed PMID: 22300345.

16: Moreno LE, Juárez AO, Pelzer LE. Lethal effect of dehydroleucodine (DhL) on amphibian Bufo arenarum embryos. Food Chem Toxicol. 2012 Mar;50(3-4):672-4. doi: 10.1016/j.fct.2011.12.037. Epub 2012 Jan 3. PubMed PMID: 22240414.

17: Galvis A, Marcano A, Stefancin C, Villaverde N, Priestap HA, Tonn CE, Lopez LA, Barbieri MA. The effect of dehydroleucodine in adipocyte differentiation. Eur J Pharmacol. 2011 Dec 5;671(1-3):18-25. doi: 10.1016/j.ejphar.2011.09.033. Epub 2011 Sep 19. PubMed PMID: 21963454; PubMed Central PMCID: PMC3401420.

18: Ordóñez PE, Quave CL, Reynolds WF, Varughese KI, Berry B, Breen PJ, Malagón O, Smeltzer MS, Compadre CM. Sesquiterpene lactones from Gynoxys verrucosa and their anti-MRSA activity. J Ethnopharmacol. 2011 Sep 2;137(2):1055-9. doi: 10.1016/j.jep.2011.07.012. Epub 2011 Jul 12. PubMed PMID: 21782013; PubMed Central PMCID: PMC3159821.

19: Suhaiman L, Carlos de-Rosas J, Sartor T, Palmada N, Giordano OS, Lopez LA. Effect of dehydroleucodine on the reproductive tract of male mice. Andrologia. 2011 Oct;43(5):297-302. doi: 10.1111/j.1439-0272.2010.01053.x. Epub 2011 Jun 30. PubMed PMID: 21714796.

20: Wendel GH, María AO, Aguilar CF, Pelzer LE. Effect of dehydroleucodine on intestinal transit: structural basis of the interaction with the α(2)-adrenergic receptor. Eur Biophys J. 2011 Aug;40(8):981-6. doi: 10.1007/s00249-011-0716-1. Epub 2011 Jun 14. PubMed PMID: 21671152.